Cas no 61667-17-2 (5-Amino-6-(benzylamino)pyrimidin-4(3H)-one)

5-Amino-6-(benzylamino)pyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one
- 5-amino-6-(benzylamino)-1H-pyrimidin-4-one
- 5-Amino-6-(benzylamino)pyrimidin-4(1H)-one
- AKOS002910262
- 5-amino-4-(benzylamino)-1H-pyrimidin-6-one
- SB59573
- 61667-17-2
- DTXSID40492182
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- Inchi: InChI=1S/C11H12N4O/c12-9-10(14-7-15-11(9)16)13-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,14,15,16)
- InChI Key: NTFAJDFIWPNING-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CNC2=C(C(=NC=N2)O)N
Computed Properties
- Exact Mass: 216.10126
- Monoisotopic Mass: 216.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.5Ų
- XLogP3: 0.5
Experimental Properties
- PSA: 79.51
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11091708-1g |
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95+% | 1g |
$429 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739211-1g |
5-Amino-6-(benzylamino)pyrimidin-4(3h)-one |
61667-17-2 | 98% | 1g |
¥3469.00 | 2024-05-06 | |
Chemenu | CM164837-1g |
5-amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95% | 1g |
$389 | 2023-02-17 | |
Chemenu | CM164837-1g |
5-amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95% | 1g |
$405 | 2021-08-05 | |
Alichem | A089004478-1g |
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one |
61667-17-2 | 95% | 1g |
$343.00 | 2023-09-01 |
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jun Sun,Fangcheng He,Zhongyao Wang,Dingwu Pan,Pengcheng Zheng,Chengli Mou,Zhichao Jin Chem. Commun., 2018,54, 6040-6043
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one (CAS No. 61667-17-2): A Comprehensive Overview
5-Amino-6-(benzylamino)pyrimidin-4(3H)-one (CAS No. 61667-17-2) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to in scientific literature by its systematic name, plays a crucial role in the development of novel therapeutic agents and biochemical probes. Its unique structural features, including the amino and benzylamino functional groups, make it a versatile intermediate in organic synthesis and drug discovery.
The molecular structure of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one consists of a pyrimidine core substituted at the 5- and 6-positions with amino and benzylamino groups, respectively. This arrangement imparts distinct chemical properties, such as enhanced solubility in polar solvents and the ability to participate in hydrogen bonding. Researchers have explored its potential in designing kinase inhibitors, which are pivotal in targeting various disease pathways, including cancer and inflammatory disorders. The compound's relevance in medicinal chemistry is underscored by its appearance in patents and peer-reviewed studies focusing on small-molecule therapeutics.
In recent years, the demand for 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one has surged due to its applications in high-throughput screening and drug discovery platforms. Its role as a building block for heterocyclic compounds aligns with the growing trend toward personalized medicine and targeted therapies. For instance, analogs of this compound have been investigated for their potential to modulate enzymatic activity, making them valuable tools in biochemical assays and mechanistic studies.
From a synthetic perspective, 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one can be prepared through multi-step organic reactions, often involving condensation and cyclization strategies. The purity and yield of the compound are critical for its utility in research, prompting advancements in chromatographic purification techniques. Analytical methods such as HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring its suitability for downstream applications.
The commercial availability of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one has expanded, with suppliers offering it in various quantities to meet the needs of academic and industrial laboratories. Its inclusion in chemical libraries highlights its importance in lead optimization and structure-activity relationship (SAR) studies. Additionally, the compound's stability under standard laboratory conditions makes it a practical choice for long-term research projects.
Emerging trends in computational chemistry have further elevated the profile of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one. Molecular docking simulations and quantitative structure-activity relationship (QSAR) models frequently utilize this compound to predict binding affinities and optimize drug candidates. Such applications resonate with the increasing integration of artificial intelligence (AI) in drug discovery, a topic of high interest among researchers and investors alike.
Environmental and safety considerations for 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one are also noteworthy. While it is not classified as a hazardous substance, proper handling protocols, including the use of personal protective equipment (PPE), are recommended to minimize risks associated with laboratory chemicals. Regulatory compliance, such as adherence to REACH and GMP guidelines, ensures its safe use in research and development settings.
Looking ahead, the versatility of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one positions it as a key player in advancing precision medicine and biopharmaceutical innovation. Its integration into cutting-edge research, coupled with its accessibility, makes it a staple in the toolkit of modern chemists and biologists. As the scientific community continues to explore its potential, this compound is poised to contribute to breakthroughs in health and technology.
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